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molecular formula C12H17F2N B1589806 N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine CAS No. 500131-50-0

N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine

Cat. No. B1589806
M. Wt: 213.27 g/mol
InChI Key: SGDDSVYULWVCQK-UHFFFAOYSA-N
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Patent
US07351863B2

Procedure details

In the same apparatus as that used in Example 14, 10-undecene-1-ol (10 mmole; 1.7 g) as the substrate and N,N-diethyl-α,α-difluoro(3-methyl)benzylamine (12 mmole; 2.56 g) as the fluorinating agent were added to heptane as the solvent. While the resultant mixture was stirred at the room temperature, the mixture was irradiated with microwave for 10 minutes. As the product, 1-fluoro-10-undecene was obtained at a yield of 91%.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1](O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11].C(N(C(F)([F:26])C1C=CC=C(C)C=1)CC)C>CCCCCCC>[F:26][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11]

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
C(CCCCCCCCC=C)O
Step Two
Name
Quantity
2.56 g
Type
reactant
Smiles
C(C)N(CC)C(C1=CC(=CC=C1)C)(F)F
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was irradiated with microwave for 10 minutes
Duration
10 min

Outcomes

Product
Name
Type
product
Smiles
FCCCCCCCCCC=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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